1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea

Medicinal Chemistry Ligand Design Hydrogen Bonding

1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea (CAS 1790234-95-5) is a synthetic asymmetrical N,N′-disubstituted urea derivative combining a lipophilic benzhydryl (diphenylmethyl) terminus, a central urea pharmacophore, and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl-hydroxyethyl moiety. Its molecular formula is C24H24N2O4 (MW 404.5 g/mol), with computed XLogP3-AA of 3.1, three hydrogen bond donors, four hydrogen bond acceptors, and six rotatable bonds.

Molecular Formula C24H24N2O4
Molecular Weight 404.466
CAS No. 1790234-95-5
Cat. No. B2546138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea
CAS1790234-95-5
Molecular FormulaC24H24N2O4
Molecular Weight404.466
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)O
InChIInChI=1S/C24H24N2O4/c27-20(19-11-12-21-22(15-19)30-14-13-29-21)16-25-24(28)26-23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,20,23,27H,13-14,16H2,(H2,25,26,28)
InChIKeyLFILPELSHAQXKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1790234-95-5: Benzhydryl-Dihydrobenzodioxin Urea Research Compound – Physicochemical & Structural Baseline for Procurement Specification


1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea (CAS 1790234-95-5) is a synthetic asymmetrical N,N′-disubstituted urea derivative combining a lipophilic benzhydryl (diphenylmethyl) terminus, a central urea pharmacophore, and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl-hydroxyethyl moiety [1]. Its molecular formula is C24H24N2O4 (MW 404.5 g/mol), with computed XLogP3-AA of 3.1, three hydrogen bond donors, four hydrogen bond acceptors, and six rotatable bonds [1]. The compound belongs to the broader benzhydryl-urea chemotype, a scaffold historically explored for anticonvulsant (e.g., galodif/meta-chlorobenzhydrylurea), soluble epoxide hydrolase (sEH) inhibition, and heat shock factor 1 (HSF1) pathway modulation applications [2]. Critically, as of the literature cut-off, no peer-reviewed primary research article or patent with quantitative biological activity data specifically indexed to CAS 1790234-95-5 could be identified in the public domain.

Why Structural Analogs Cannot Simply Substitute for 1790234-95-5 in Benzhydryl-Urea SAR Investigations


Within the benzhydryl-urea chemical space, minor structural perturbations at the non-benzhydryl terminus produce large changes in molecular recognition, physicochemical properties, and biological target profile. Replacing the 2,3-dihydrobenzo[b][1,4]dioxin (benzodioxin) ring with a benzofuran (CAS 1421504-78-0) eliminates one ether oxygen, reducing hydrogen bond acceptor count from 4 to 3 and altering both polarity and electron density distribution on the aryl ring [1]. Substituting the benzhydryl group with an adamantyl cage (CAS 2108339-38-2) dramatically increases saturation (fsp³) while reducing computed logP and molecular weight by ~32 Da [2]; adamantyl-ureas are well-precedented as potent sEH inhibitors with picomolar Ki values, whereas benzhydryl-ureas have distinct target engagement profiles including anticonvulsant GABAA-receptor modulation [3]. Even the simple replacement of the benzhydryl group with an o-tolyl substituent (CAS 2034585-89-0) removes both phenyl rings, reducing molecular weight by ~76 Da and eliminating key aromatic stacking interactions that the diphenylmethyl motif provides [1]. These structural differences are not cosmetic—they fundamentally alter the hydrogen-bonding geometry of the urea pharmacophore, the lipophilic binding surface area, and consequently the compounds' fitness for specific assay systems. Procurement decisions must therefore be guided by the specific structural features required, not merely by membership in the 'benzhydryl-urea' class.

Quantitative Differential Evidence for 1790234-95-5 vs. Closest Structural Analogs


Hydrogen Bond Acceptor Capacity: Benzodioxin vs. Benzofuran Comparator

The target compound contains a 1,4-benzodioxin ring bearing two ether oxygen atoms, yielding four computed hydrogen bond acceptor (HBA) sites across the entire molecule [1]. The closest commercially available analog, 1-benzhydryl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea (CAS 1421504-78-0), replaces the benzodioxin with a benzofuran, eliminating one ether oxygen and reducing the HBA count to 3 [2]. In urea-based inhibitor design, each additional hydrogen bond acceptor can contribute approximately 0.5–1.5 kcal/mol to binding free energy when engaged with a complementary donor residue in the target pocket [3]. This differential in HBA capacity predicts measurably distinct hydrogen-bonding interaction profiles between the two compounds.

Medicinal Chemistry Ligand Design Hydrogen Bonding

Lipophilicity Differential: Benzhydryl vs. Adamantyl N-Substitution

The target compound bears a benzhydryl (diphenylmethyl) group at the N1 urea position, with a computed XLogP3-AA of 3.1 [1]. The adamantyl analog 1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea (CAS 2108339-38-2) replaces both phenyl rings with a saturated adamantane cage, which is expected to reduce XLogP by approximately 0.8–1.2 log units based on the difference between benzhydryl and adamantyl fragment contributions [2]. This lipophilicity shift has direct consequences: benzhydryl-ureas typically exhibit higher plasma protein binding and enhanced blood-brain barrier penetration relative to adamantyl-ureas [3], while adamantyl-ureas demonstrate superior aqueous solubility and are favored in soluble epoxide hydrolase inhibitor design [4].

Drug Design Lipophilicity Pharmacokinetics

Molecular Weight and Rotatable Bond Count: Implications for Ligand Efficiency and Permeability

At 404.5 g/mol with 6 rotatable bonds, the target compound occupies a physicochemical space distinct from the smaller o-tolyl analog 1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea (CAS 2034585-89-0; MW 328.4 g/mol) [1]. The benzhydryl group contributes ~166 Da and 2 additional rotatable bonds compared to the o-tolyl substituent. According to widely accepted drug-likeness metrics (Lipinski Rule of 5, Veber rules), compounds with MW >400 and rotatable bond count ≥6 begin to show reduced passive permeability and oral bioavailability [2]. However, the benzhydryl group's planar aromatic surface can offset this penalty through enhanced binding affinity via π–π stacking and hydrophobic collapse interactions [3]. The net effect is a trade-off: the target compound is predicted to exhibit higher target binding affinity (due to increased hydrophobic contact surface) but potentially lower passive permeability compared to the smaller o-tolyl analog.

Ligand Efficiency Drug-likeness Permeability

Benzhydryl-Urea Chemotype SAR: Anticonvulsant vs. sEH Inhibitory Activity Divergence

The benzhydryl-urea scaffold displays a target profile that is highly sensitive to the nature of the N′-substituent. Meta-chloro-benzhydrylurea (Galodif) is a well-characterized anticonvulsant acting as a GABAA receptor modulator with an ED50 of 11.8 ± 1.7 mg/kg in the maximal electroshock seizure model in mice [1]. In contrast, benzhydryl-ureas bearing polar, heterocyclic N′-substituents have been disclosed as inhibitors of HSF1-mediated transcription and the HSF1 stress pathway (see patent families WO2015049535A1 and US9701664B2), although the disclosed compounds in these patents are bis-amides rather than ureas [2]. 1,3-Disubstituted ureas containing an adamantyl group at N1 achieve sEH inhibition with Ki values in the picomolar to low nanomolar range (0.04–9.2 nM) [3]. The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl substituent present in 1790234-95-5 has not been reported in any of these well-characterized pharmacological contexts, meaning its target profile remains experimentally unvalidated. The presence of the benzodioxin ring is structurally novel within the benzhydryl-urea SAR landscape, and the additional ether oxygen and hydroxyl group create a pharmacophore fingerprint that cannot be reliably predicted by extrapolation from the anticonvulsant or sEH literature.

Structure-Activity Relationship Target Selectivity Benzhydryl Urea

Recommended Research Application Scenarios for 1790234-95-5 Based on Structural and Physicochemical Differentiation


Probing the Role of the Benzodioxin Ether Oxygen in Urea-Based Pharmacophore Binding

The benzodioxin moiety of 1790234-95-5 furnishes two ether oxygen atoms in a conformationally constrained 1,4-dioxane ring fused to the phenyl group. This structural feature is absent from the benzofuran analog (1 ether oxygen) and from standard phenyl-ureas (0 ether oxygens). Researchers investigating the hydrogen-bonding requirements of a target binding pocket can use 1790234-95-5 as a probe to determine whether the second ether oxygen contributes to binding affinity, selectivity, or residence time relative to the benzofuran comparator [1]. This application is supported by the computed HBA count differential (4 vs. 3) established in Section 3, Evidence Item 1.

Comparative CNS Penetration Studies: Benzhydryl vs. Adamantyl Urea Series

With a computed XLogP3-AA of 3.1 and a benzhydryl group contributing significant aromatic surface area, 1790234-95-5 is predicted to exhibit substantially higher passive blood-brain barrier permeability than its adamantyl analog (estimated XLogP ~1.9–2.3) [1]. Researchers conducting parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion studies can employ both compounds head-to-head to empirically quantify the CNS penetration advantage conferred by the benzhydryl group in this specific benzodioxin-containing scaffold [2]. This scenario is directly informed by the lipophilicity differential evidence in Section 3, Evidence Item 2.

HSF1 Pathway Phenotypic Screening with a Structurally Novel Benzhydryl-Urea Chemotype

The HSF1 inhibitor patent literature (e.g., US9701664B2, WO2015049535A1) primarily discloses fused 1,4-dihydrodioxin bis-amide compounds such as CCT245232 (IC50 = 2.8–23 nM in HSF1-mediated HSP72 induction assays) [1]. No benzhydryl-urea compound incorporating the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl motif has been reported in HSF1 phenotypic screens. 1790234-95-5 therefore represents a structurally novel chemotype for HSF1 pathway screening, replacing the bis-amide linker of CCT245232 with a urea core while retaining the benzodioxin recognition element. A head-to-head comparison in the 17-AAG-induced HSP72 reduction assay in U2OS or SKOV3 cells would reveal whether the urea pharmacophore can substitute for the bis-amide in HSF1 pathway inhibition [1]. This scenario builds on the class-level SAR context established in Section 3, Evidence Item 4.

Solubility and Formulation Optimization via Benzhydryl-to-oTolyl MW Reduction Comparison

The 23% molecular weight difference between 1790234-95-5 (404.5 g/mol) and its o-tolyl analog (328.4 g/mol) provides a controlled experimental pair for studying the impact of the benzhydryl group on aqueous solubility, logD7.4, and microsomal stability [1]. Researchers conducting early-stage ADME profiling can use these two compounds to isolate the contribution of the diphenylmethyl motif to physicochemical and metabolic liability, while holding the benzodioxin-hydroxyethyl-urea core constant. This application is directly supported by the molecular weight and rotatable bond evidence in Section 3, Evidence Item 3.

Quote Request

Request a Quote for 1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.